molecular formula C7H10O4 B15317387 2-(Prop-1-en-2-yl)butanedioic acid CAS No. 87989-21-7

2-(Prop-1-en-2-yl)butanedioic acid

Cat. No.: B15317387
CAS No.: 87989-21-7
M. Wt: 158.15 g/mol
InChI Key: JUJVFYCXJFWVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-1-en-2-yl)butanedioic acid is a substituted derivative of butanedioic acid (succinic acid), where a prop-1-en-2-yl group (CH₂=C(CH₃)–) is attached to the second carbon of the four-carbon backbone. The compound’s IUPAC name reflects this substitution pattern, resulting in the structure HOOC–CH(CH₂–C(CH₃)=CH₂)–CH₂–COOH.

  • Molecular Formula: C₇H₁₀O₄
  • Molecular Weight: 158.15 g/mol (calculated).
  • Key Features: The propenyl substituent introduces a hydrophobic and electron-rich vinyl group, which may influence acidity, solubility, and reactivity compared to unmodified succinic acid.

Properties

CAS No.

87989-21-7

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-prop-1-en-2-ylbutanedioic acid

InChI

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h5H,1,3H2,2H3,(H,8,9)(H,10,11)

InChI Key

JUJVFYCXJFWVJY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-2-yl)butanedioic acid typically involves the alkylation of butanedioic acid derivatives. One common method includes the reaction of butanedioic acid with prop-1-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity. The use of continuous flow reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-2-yl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated derivatives.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(Prop-1-en-2-yl)butanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-2-yl)butanedioic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The prop-1-en-2-yl group can enhance the compound’s binding affinity to certain targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

2-(Prop-1-en-2-yl)butanedioic acid belongs to a class of alkenyl-substituted succinic acids. Below is a detailed comparison with dodecenylsuccinic acid (2-[(1E)-dodec-1-en-1-yl]butanedioic acid) and the parent compound, succinic acid :

Property This compound Dodecenylsuccinic Acid Succinic Acid
Molecular Formula C₇H₁₀O₄ C₁₆H₂₈O₄ C₄H₆O₄
Molecular Weight (g/mol) 158.15 284.39 118.09
Substituent Prop-1-en-2-yl (C₃H₅) Dodec-1-en-1-yl (C₁₂H₂₃) None
Density (g/cm³) Not reported 1.03 1.56 (pure crystalline)
Boiling Point Not reported 407.2°C (at 760 mmHg) 235°C (decomposes)
Water Solubility Likely moderate (shorter chain) Low (long hydrophobic chain) High (14 g/100 mL at 20°C)
Applications Potential polymer intermediates Surfactants, adhesives Food additive, biochemistry

Key Findings from Comparative Analysis

Substituent Effects :

  • The prop-1-en-2-yl group in the target compound introduces moderate hydrophobicity compared to the dodecenyl chain in dodecenylsuccinic acid. This shorter substituent likely enhances water solubility relative to the latter but reduces it compared to unmodified succinic acid.
  • The dodecenyl chain in dodecenylsuccinic acid contributes to a higher boiling point (407.2°C) and lower vapor pressure, consistent with its larger molecular weight and extended hydrophobic tail .

Dodecenylsuccinic acid’s long alkenyl chain may sterically hinder reactions at the carboxyl groups, whereas the smaller propenyl group in the target compound could allow for greater reactivity in esterification or polymerization processes.

Industrial Relevance :

  • Dodecenylsuccinic acid’s applications in surfactants and corrosion inhibitors highlight the role of alkenyl chains in enhancing surface-active properties . The target compound’s shorter chain may limit its utility in such roles but could make it a candidate for specialized polymer synthesis or pharmaceutical intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.